molecular formula C11H10FN5 B1448648 1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole CAS No. 1820572-01-7

1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole

Cat. No.: B1448648
CAS No.: 1820572-01-7
M. Wt: 231.23 g/mol
InChI Key: JKKNOEUNTYNZLF-MRVPVSSYSA-N
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Description

1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole is a chemical compound with a unique structure that includes an azido group, a fluorophenyl group, and a pyrazole ring

Scientific Research Applications

1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of biologically active molecules, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structure of this compound makes it suitable for the development of novel materials with specific electronic or photonic properties.

    Chemical Biology: It can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 4-bromo-2-fluorobenzene, undergoes a nucleophilic substitution reaction with sodium azide to form 4-azido-2-fluorobenzene.

    Introduction of the Pyrazole Ring: The intermediate 4-azido-2-fluorobenzene is then reacted with hydrazine hydrate to form the corresponding hydrazone. This hydrazone undergoes cyclization to form the pyrazole ring.

    Introduction of the Azidoethyl Group: The final step involves the reaction of the pyrazole derivative with ®-1-chloro-2-azidoethane under basic conditions to introduce the azidoethyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Azide-Alkyne Huisgen Cycloaddition: Copper(I) catalysts, such as copper(I) bromide, in the presence of a reducing agent like sodium ascorbate.

    Substitution Reactions: Nucleophiles such as amines or thiols under basic conditions.

    Reduction Reactions: Triphenylphosphine or lithium aluminum hydride in anhydrous solvents.

Major Products

    1,2,3-Triazoles: Formed from azide-alkyne cycloaddition.

    Amines: Formed from the reduction of the azido group.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[(1R)-1-azidoethyl]-2-chlorophenyl}-1H-pyrazole: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-{4-[(1R)-1-azidoethyl]-2-bromophenyl}-1H-pyrazole: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole is unique due to the presence of the fluorine atom, which can influence the compound’s electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable building block in medicinal chemistry.

Properties

IUPAC Name

1-[4-[(1R)-1-azidoethyl]-2-fluorophenyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN5/c1-8(15-16-13)9-3-4-11(10(12)7-9)17-6-2-5-14-17/h2-8H,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKNOEUNTYNZLF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)N2C=CC=N2)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)N2C=CC=N2)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901210108
Record name 1H-Pyrazole, 1-[4-[(1R)-1-azidoethyl]-2-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820572-01-7
Record name 1H-Pyrazole, 1-[4-[(1R)-1-azidoethyl]-2-fluorophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820572-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 1-[4-[(1R)-1-azidoethyl]-2-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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